
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile
Vue d'ensemble
Description
This compound, also known as 1-(4-(2-Amino-4-Methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile, has a molecular formula of C14H14N4S and a molecular weight of 270.35 . It is used as a ligand in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation and PROTAC (proteolysis-targeting chimeras) technology .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H14N4S. Unfortunately, the search results do not provide specific details about the spatial arrangement of atoms in this molecule .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. Its reactivity may be inferred from its functional groups, which include an amino group, a thiazole ring, a pyridine ring, and a nitrile group .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a compound that serves as a precursor or intermediary in the synthesis of various chemically complex structures. For example, research has shown its utility in the development of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives. Such derivatives are synthesized through a process that involves cyclization and interaction with different reagents, demonstrating the compound's versatility in chemical synthesis (Aly, 2006).
Development of Novel Heterocyclic Compounds
This compound is also instrumental in the novel synthesis of various heterocyclic compounds, such as N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety. These syntheses showcase the compound's role in creating structurally diverse and potentially biologically active molecules (Elgemeie et al., 2000).
Application in Anticancer and Antidiabetic Research
Additionally, derivatives of this compound have shown significant promise in medicinal chemistry, particularly in anticancer and antidiabetic research. Studies indicate that certain derivatives exhibit high anticancer activities against human breast and liver carcinoma cell lines, as well as therapeutic indices for alpha-amylase and alpha-glucosidase inhibition, which are relevant in diabetes treatment (Flefel et al., 2019).
Application in Ligand and Complex Synthesis
The compound is also used in the synthesis of ligands, like the unsymmetrical 1,4-bis(2-aminophenyl)-7-(pyridin-2-ylmethyl)-1,4,7-triazacyclononane ligand. This showcases its applicability in creating complex ligand structures for potential use in coordination chemistry and catalysis (Roger et al., 2014).
Mécanisme D'action
Target of Action
The primary target of 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is the von Hippel-Lindau (VHL) protein . The VHL protein plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor (HIF).
Mode of Action
This compound acts as a ligand, recruiting the VHL protein for targeted protein degradation . This is part of the Proteolysis-Targeting Chimera (PROTAC) technology, which uses bifunctional molecules to degrade specific proteins within cells.
Biochemical Pathways
The action of this compound on the VHL protein affects the hypoxia-inducible factor (HIF) pathway . By promoting the degradation of HIF, this compound can influence various downstream effects, including cellular response to low oxygen conditions, angiogenesis, and other processes related to cellular growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of HIF and the subsequent modulation of cellular responses to hypoxia . This can have wide-ranging effects on cell survival, proliferation, and angiogenesis.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclobutanecarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring in the compound is known for its ability to participate in nucleophilic and electrophilic substitution reactions . This compound can interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting cellular signaling pathways. Additionally, it may bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses . It also affects gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . Furthermore, it impacts cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their activity . For example, the compound may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins . Additionally, it can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disrupted metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range lead to reduced efficacy or toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound may inhibit specific metabolic enzymes, leading to altered levels of metabolites and changes in metabolic pathways . Additionally, it can affect the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation . For example, it may be actively transported into cells by membrane transporters, leading to higher intracellular concentrations . Additionally, binding proteins can facilitate its distribution within tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to mitochondria, affecting metabolic processes and cellular energy production .
Propriétés
IUPAC Name |
1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-9-12(19-13(16)18-9)10-3-6-17-11(7-10)14(8-15)4-2-5-14/h3,6-7H,2,4-5H2,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWFDHYDWJJUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CCC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
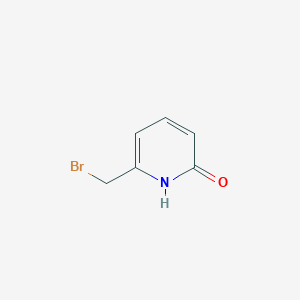
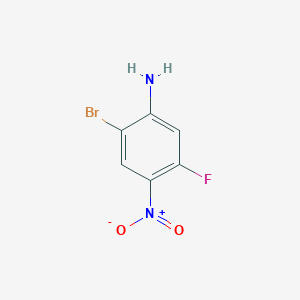
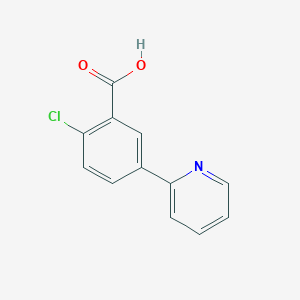
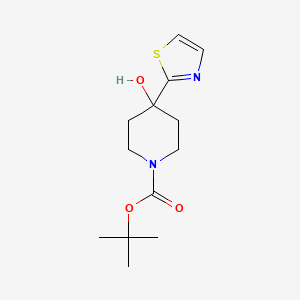

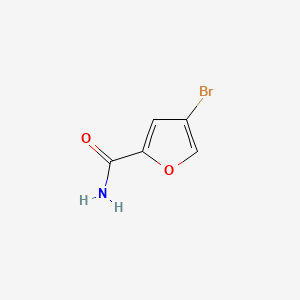
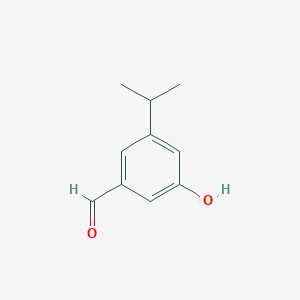
![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
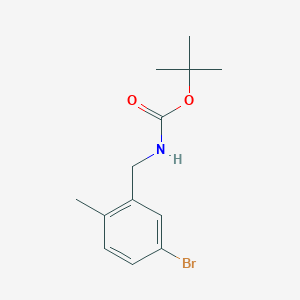


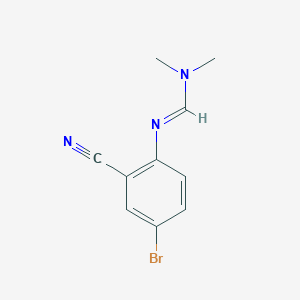
![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)
